ethyl 4-(dipropylamino)-4-oxobutanoate
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Overview
Description
ethyl 4-(dipropylamino)-4-oxobutanoate, also known by its IUPAC name ethyl 3-(dipropylcarbamoyl)propanoate, is an organic compound with the molecular formula C12H23NO3. This compound is characterized by its ester and amide functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinamic acid, N,N-dipropyl-, ethyl ester typically involves the esterification of succinic acid derivatives with ethanol in the presence of a catalyst. One common method is the reaction of succinic anhydride with N,N-dipropylamine, followed by esterification with ethanol. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of succinamic acid, N,N-dipropyl-, ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(dipropylamino)-4-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield succinamic acid and ethanol.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Succinamic acid and ethanol.
Reduction: N,N-dipropyl-3-aminopropanoic acid.
Substitution: Various substituted succinamic acid derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of succinamic acid, N,N-dipropyl-, ethyl ester involves its interaction with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Succinamic acid, N,N-dimethyl-, ethyl ester: Similar structure but with dimethyl groups instead of dipropyl.
Succinamic acid, N,N-diethyl-, ethyl ester: Similar structure but with diethyl groups instead of dipropyl.
Succinamic acid, N,N-dipropyl-, methyl ester: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness
ethyl 4-(dipropylamino)-4-oxobutanoate is unique due to its specific combination of dipropyl and ethyl ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in certain synthetic and industrial applications where other similar compounds may not be as effective .
Properties
CAS No. |
10143-31-4 |
---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
ethyl 4-(dipropylamino)-4-oxobutanoate |
InChI |
InChI=1S/C12H23NO3/c1-4-9-13(10-5-2)11(14)7-8-12(15)16-6-3/h4-10H2,1-3H3 |
InChI Key |
RKOVACICPIRRED-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)CCC(=O)OCC |
Canonical SMILES |
CCCN(CCC)C(=O)CCC(=O)OCC |
10143-31-4 | |
Synonyms |
N,N-Dipropylsuccinamidic acid ethyl ester |
Origin of Product |
United States |
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